molecular formula C28H39NO7 B13886023 Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate

Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B13886023
M. Wt: 501.6 g/mol
InChI Key: PPQCIDBDYQDULA-UHFFFAOYSA-N
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Description

Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate (hereafter referred to as the "target compound") is a structurally complex ester derivative characterized by a hexanoate backbone, multiple methoxy substituents, and a phenylmethoxycarbonylamino group. The compound features stereochemical complexity (2S,4S configuration) and aromatic ether linkages, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO7/c1-20(2)23(16-22-12-13-25(33-4)26(17-22)35-15-9-14-32-3)18-24(27(30)34-5)29-28(31)36-19-21-10-7-6-8-11-21/h6-8,10-13,17,20,23-24H,9,14-16,18-19H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCIDBDYQDULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

  • Molecular formula and weight: The compound has a molecular weight of approximately 479.62 g/mol.
  • Key structural features:
    • Hexanoate backbone with stereocenters at positions 2 and 4 (2S,4S configuration).
    • Substituted phenyl ring with methoxy and 3-methoxypropoxy groups.
    • Phenylmethoxycarbonylamino (benzyloxycarbonyl, Cbz) protecting group on the amino function.
  • Synthetic challenges:
    • Maintaining stereochemical integrity during multi-step synthesis.
    • Introducing the 3-methoxypropoxy substituent on the aromatic ring.
    • Efficient protection and deprotection of amino groups to avoid side reactions.
    • Achieving high purity and yield.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following sequential steps:

Stepwise Detailed Preparation

Synthesis of 4-methoxy-3-(3-methoxypropoxy)phenyl Intermediate
  • Starting from 4-methoxy-3-methylaniline , which can be prepared by catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using 10% palladium on carbon (Pd/C) in methanol under hydrogen atmosphere at room temperature for 16 hours, yielding 4-methoxy-3-methylphenylamine with 100% yield.
  • The methyl substituent at position 3 is then converted to the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol derivatives under basic conditions to introduce the ether linkage.
Formation of the Hexanoate Backbone with Stereocenters
  • The hexanoate backbone is constructed using chiral starting materials or chiral catalysts to ensure the (2S,4S) stereochemistry.
  • Amino acid derivatives or chiral pool synthesis methods can be employed.
  • The amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) to form the phenylmethoxycarbonylamino moiety, preventing side reactions during subsequent steps.
Coupling Reaction
  • The substituted phenylmethyl moiety is linked to the hexanoate backbone via alkylation or reductive amination methods.
  • Reaction conditions typically involve mild bases and solvents such as dichloromethane or acetonitrile to maintain stereochemical integrity.
  • Purification of intermediates is done by filtration and washing with solvents like acetone and ethyl acetate.
Final Purification and Characterization
  • The crude product is purified by reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
  • Characterization includes NMR, mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Hydrogenation of nitrobenzene 10% Pd/C, H2 (1 atm), MeOH Methanol Room temp 16 h 100 Formation of 4-methoxy-3-methylphenylamine
Etherification 3-methoxypropanol derivative, base (e.g., K2CO3) DMF or DMSO 50-80°C 12-24 h 75-85 Introduction of 3-methoxypropoxy group
Protection of amino group Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO3) Dichloromethane 0-5°C 2-4 h 85-90 Formation of phenylmethoxycarbonylamino moiety
Coupling reaction Alkylation/reductive amination, base DCM, Acetonitrile 20-40°C 6-12 h 70-80 Linking aromatic and aliphatic parts
Purification Reversed-phase HPLC Various Ambient - >95 purity Final product isolation

Research Findings and Analytical Data

  • Preliminary studies indicate that the compound acts as an inhibitor of Factor XIa, a serine protease involved in blood coagulation, suggesting potential anticoagulant properties.
  • Structural analogs have shown efficacy in enzyme inhibition assays, supporting the biological relevance of the compound.
  • Analytical techniques such as reversed-phase HPLC confirm the purity and homogeneity of the final compound.
  • Spectroscopic data (NMR, MS) validate the structural assignments and stereochemical configuration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₂₈H₃₇NO₈ (approx.) ~515.6 Hexanoate ester, phenylmethoxycarbonylamino, methoxypropoxy Branched alkyl chain, stereocenters (2S,4S)
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione C₁₉H₂₀N₂O₄ 340.4 Hydantoin ring (imidazolidine-2,4-dione), ethoxy, methoxyphenyl Five-membered heterocycle, ketone groups
LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) C₁₈H₁₅N₃O₄S 369.4 Benzoate ester, thiadiazole, phenylcarbamoyl Sulfur-containing heterocycle, carbamoyl linkage
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate C₂₁H₂₂N₂O₃S 382.5 Pyrazole ring, methoxyacetate, sulfanyl group Sulfur atom, fused aromatic system

Key Observations:

  • Backbone Diversity: The target compound’s hexanoate backbone contrasts with hydantoin (5-membered ring in ) and benzoate (aromatic ester in ) frameworks. This difference impacts rigidity and conformational flexibility.
  • Functional Groups : While the target compound and LS-03205 both contain ester linkages, LS-03205 incorporates a thiadiazole ring, which may enhance π-stacking interactions or alter electronic properties.
  • Substituent Effects : The methoxypropoxy group in the target compound introduces ether-based hydrophilicity, whereas the sulfanyl group in could influence redox reactivity or metal coordination.

Biological Activity

Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound with potential applications in pharmaceuticals. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C30H49NO7
  • Molecular Weight : 535.7 g/mol
  • XLogP3 : 6.4
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 16
  • Topological Polar Surface Area : 92.3 Ų

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can include enzymes, receptors, and other proteins involved in metabolic pathways. The methoxy and propoxy groups in its structure may enhance lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

Biological Activity Overview

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have reported cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapeutics.

Study 1: Antioxidant Activity

A study conducted on various methoxy-substituted phenolic compounds demonstrated that this compound exhibited significant free radical scavenging activity compared to control compounds. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Test Compound12.5
Ascorbic Acid15.0

Study 2: Anti-inflammatory Effects

In vitro assays revealed that the compound significantly inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in managing inflammatory diseases.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha25075
IL-620060

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound showed selective cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 20 µM, while exhibiting minimal toxicity to normal fibroblast cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
Normal Fibroblasts>100

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